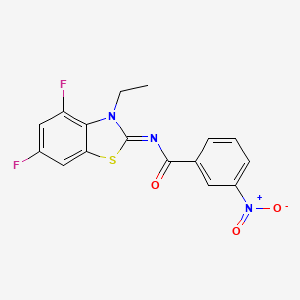![molecular formula C24H16N4O4S B2490803 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one CAS No. 1291832-59-1](/img/structure/B2490803.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic precursors like phthalic anhydride. A notable approach includes the creation of phthalazin-1(2H)-one derivatives through condensation reactions, followed by subsequent functionalization with different substituents such as 1,3,4-oxadiazole and methylthio phenyl groups. The synthesis pathways often employ techniques like one-pot reactions, facilitating the incorporation of various functional groups into the phthalazinone core (Sridhara et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phthalazinone core, which is modified with 1,3,4-oxadiazole and benzodioxole rings. The presence of these heterocycles contributes to the molecule's unique physical and chemical properties. Techniques such as NMR, IR, and mass spectroscopy are crucial for elucidating the structure of synthesized compounds and confirming their expected configurations (Allaka et al., 2023).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including condensation, cycloaddition, and substitution reactions, which are fundamental for its synthesis and functionalization. The presence of the 1,3,4-oxadiazole ring offers potential sites for further chemical modifications, enhancing its reactivity towards nucleophiles and electrophiles. The compound's reactivity is also influenced by the electronic nature of the substituents attached to the phthalazinone core (Torkian et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are significantly influenced by the compound's molecular structure. The heterocyclic rings and substituents affect the compound's polarity and intermolecular interactions, which in turn determine its solubility in various solvents and its phase at room temperature. Advanced techniques such as X-ray crystallography provide insights into the compound's crystal structure and molecular packing (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound are dictated by its functional groups. The 1,3,4-oxadiazole ring is known for its nucleophilic and electrophilic sites, which participate in various chemical reactions. The electronic effects of the benzodioxole and methylthio substituents further modulate its chemical reactivity. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent (El-hashash et al., 2012).
Applications De Recherche Scientifique
Synthesis and Spectral Characterisation
Phthalazinone derivatives, including those with 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, and other substituents, have been synthesized and characterized, indicating a rich area of research in chemical synthesis and structural analysis. These compounds are prepared through reactions involving readily available starting materials and various electrophilic reagents, showcasing their versatile synthetic pathways (Mahmoud et al., 2012).
Antimicrobial Activity
Several studies have focused on the antimicrobial activities of phthalazinone derivatives. For example, compounds synthesized with the objective of exploring their antimicrobial potential have shown varying degrees of activity against bacteria and fungi (El-hashash et al., 2012). These findings suggest that derivatives of phthalazinones, including those with 1,3,4-oxadiazol-2-yl groups, could serve as templates for developing new antimicrobial agents.
Anticonvulsant and Analgesic Activities
Phthalazinone derivatives have also been evaluated for their potential anticonvulsant and analgesic activities. For instance, compounds bearing substituted oxadiazole moieties have been synthesized and tested for their anticonvulsant activity, with some showing considerable effects in standard anticonvulsant tests (Zayed & Ayyad, 2012). Moreover, new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and screened for analgesic and anti-inflammatory activities, demonstrating the pharmacological potential of these compounds (Dewangan et al., 2016).
Propriétés
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4S/c1-33-16-6-4-5-15(12-16)28-24(29)18-8-3-2-7-17(18)21(26-28)23-25-22(27-32-23)14-9-10-19-20(11-14)31-13-30-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAHRNUGOGNEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)
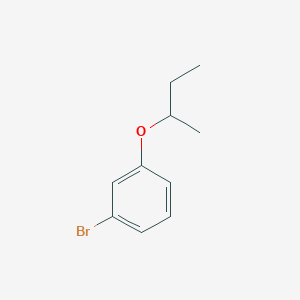
![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)
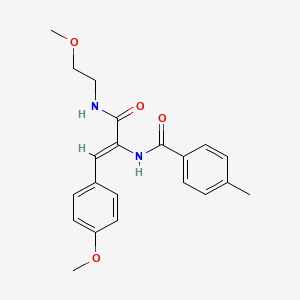

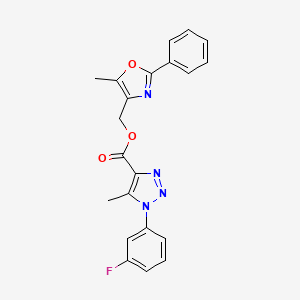
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
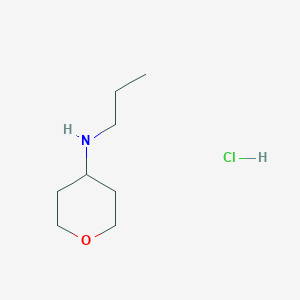

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
